Terbuthylazine

Catalog No.
S562426
CAS No.
5915-41-3
M.F
C9H16ClN5
M. Wt
229.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Terbuthylazine

CAS Number

5915-41-3

Product Name

Terbuthylazine

IUPAC Name

2-N-tert-butyl-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine

Molecular Formula

C9H16ClN5

Molecular Weight

229.71 g/mol

InChI

InChI=1S/C9H16ClN5/c1-5-11-7-12-6(10)13-8(14-7)15-9(2,3)4/h5H2,1-4H3,(H2,11,12,13,14,15)

InChI Key

FZXISNSWEXTPMF-UHFFFAOYSA-N

SMILES

CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C

solubility

In water, 5.0 mg/L at 20 °C
In water, 9 mg/L at 25 °C, pH 7.4
In acetone 41, ethanol 14, n-octanol 12, n-hexane 0.36 (all in g/L, 25 °C)
Dimethylformamide, 40 g/liter; ethyl acetate, 10 g/liter; isopropanol, 10 g/liter; tetralin, 10 g/l; xylene, 14.3 g/L
Toluene, 1.04 g/100 ml; ethylene glycol, 0.236 g/100 ml, both at 25 °C

Synonyms

Click 500 SC, Gardoprim, terbuthylazine, terbutylazine, terbythylazine

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C

Herbicidal Application

Terbuthylazine's primary application in scientific research is as a herbicide. It belongs to the chloro-s-triazine family and acts by inhibiting photosynthesis in targeted weeds []. This mechanism disrupts the plant's ability to convert light energy into usable forms, ultimately leading to cell death. Researchers utilize terbuthylazine in various settings to:

  • Study weed resistance development: By applying terbuthylazine to weed populations over time, scientists can observe the emergence of resistant strains. This research helps develop strategies to manage herbicide resistance, a significant challenge in modern agriculture.
  • Evaluate the effectiveness of new herbicides: Researchers often compare the efficacy of novel herbicides against established ones like terbuthylazine. This comparison helps assess the potential of new solutions for weed control.
  • Understand the environmental impact of herbicides: Studies investigate the fate and behavior of terbuthylazine in the environment, including its persistence, degradation, and potential effects on non-target organisms.

Algicidal and Microbicidal Applications

Beyond its herbicidal properties, terbuthylazine exhibits algicidal and microbicidal effects. This makes it a valuable tool in research related to:

  • Algae control in aquatic environments: Researchers use terbuthylazine to study and control the growth of algae in controlled settings, such as experimental ponds or aquaria. This helps understand the dynamics of algal blooms and develop strategies for managing them in natural ecosystems.
  • Biofilm formation and control: Biofilms are communities of microorganisms that adhere to surfaces. Terbuthylazine's ability to inhibit the growth of various microorganisms makes it relevant in research on biofilm formation and development of strategies to control them in various settings, such as industrial water systems.

Terbuthylazine is a selective herbicide belonging to the triazine family, primarily used for controlling weeds in various crops. Its chemical structure is characterized by the formula C₉H₁₆ClN₅, with a molecular weight of 229.71 g/mol. Terbuthylazine acts by inhibiting photosynthesis in plants, specifically targeting the photosystem II complex. The compound appears as an off-white powder and has a melting point ranging from 178.0 to 179.3 °C, with limited solubility in water (11.5 mg/mL) but higher solubility in organic solvents like acetone and ethanol .

Terbuthylazine acts by inhibiting photosynthesis in susceptible weeds. It binds to a protein complex in the chloroplast (photosynthetic organelle) called photosystem II, disrupting the electron transport chain and ultimately stopping the production of ATP, essential for plant growth [].

  • Toxicity: Terbuthylazine is considered to be of relatively low acute toxicity []. However, studies suggest potential developmental toxicity in rats []. It is not classified as a carcinogen by the EPA but is classified as a Group D (not classifiable as to human carcinogenicity) due to limited data [].
  • Environmental hazards: Terbuthylazine is persistent in the environment and can contaminate water sources due to its solubility and mobility in soil []. This raises concerns about potential ecological risks.

In laboratory settings, terbuthylazine has been shown to react with hydroxyl radicals, which are important in atmospheric chemistry and can influence its degradation rates in the environment . The reactions involving hydroxyl radicals are critical for understanding its persistence and potential ecological effects.

Terbuthylazine exhibits significant biological activity, particularly in inducing oxidative stress in various organisms. Studies have demonstrated that exposure to this herbicide can lead to increased reactive oxygen species production and alterations in antioxidant levels in fish models such as zebrafish and common carp. These effects suggest that terbuthylazine may disrupt cellular redox balance, leading to potential toxicity .

Furthermore, research indicates that terbuthylazine can activate inflammatory pathways, including the cGAS-STING/NF-κB signaling pathway, which is associated with innate immune responses . This underscores the compound's potential impact on non-target organisms and ecosystems.

The synthesis of terbuthylazine involves a multi-step chemical process:

  • Reaction of Cyanuric Chloride: The synthesis begins with cyanuric chloride reacting with tert-butylamine.
  • Subsequent Reaction with Ethylamine: This intermediate is then treated with ethylamine in the presence of sodium hydroxide.
  • Purification: The final product is purified to achieve the desired purity level for agricultural use .

This method highlights the complexity of producing triazine-based herbicides while ensuring their efficacy and safety for agricultural applications.

Terbuthylazine is primarily used as a herbicide for controlling a wide range of broadleaf and grassy weeds in crops such as corn, sorghum, and various vegetables. Its efficacy is enhanced when combined with other chemicals, such as chlorine, which increases its effectiveness against algae in aquatic environments . Additionally, it is utilized in non-agricultural settings for managing weeds in landscapes and aquatic systems.

Research on interaction studies involving terbuthylazine has revealed its potential to interact with other pesticides and environmental factors. For instance, studies have shown that when combined with other pesticides like malathion, there can be significant alterations in oxidative stress markers and antioxidant levels in aquatic organisms . Such interactions may amplify the toxic effects of these compounds on non-target species.

Moreover, terbuthylazine's persistence in the environment raises concerns about its accumulation and potential bioaccumulation in food chains, necessitating further investigation into its long-term ecological impacts.

Several compounds share structural or functional similarities with terbuthylazine. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
AtrazineC₈H₁₁ClN₄Widely used herbicide; similar mechanism of action
SimazineC₈H₁₁ClN₄Another triazine herbicide; effective against broadleaf weeds
PropazineC₉H₁₂ClN₅Used for weed control; similar environmental persistence

Uniqueness of Terbuthylazine:

  • Terbuthylazine has distinct metabolites that may contribute to its biological activity.
  • It exhibits different degradation pathways compared to atrazine, making it potentially less persistent under certain environmental conditions.
  • Its specific interactions with other pesticides highlight unique ecological implications not seen with other triazines.

The comparison illustrates how terbuthylazine fits within the broader category of triazine herbicides while possessing unique properties that influence its behavior and impact on ecosystems.

Molecular Formula and Physical Properties

Terbuthylazine is a halogenated triazine compound with the molecular formula C₉H₁₆ClN₅ [1] [2]. The compound has a molecular weight of 229.710 grams per mole [1] [4]. The substance appears as white crystalline solid under standard conditions [13].

PropertyValueReference
Molecular FormulaC₉H₁₆ClN₅ [1] [2]
Molecular Weight229.710 g/mol [1] [4]
Physical AppearanceWhite crystalline solid [13]
Melting Point175.5-179°C [11] [13] [14]
Boiling Point>224°C (decomposes) [13]
Density1.3±0.1 g/cm³ [7] [14]
Flash Point129.7±22.6°C [14]

The compound exhibits a melting point range of 175.5 to 179°C, with most sources reporting values within this narrow range [11] [13] [14]. The boiling point exceeds 224°C, though thermal decomposition occurs before reaching this temperature [13]. The density of terbuthylazine is reported as 1.3±0.1 g/cm³ [7] [14].

International Union of Pure and Applied Chemistry Nomenclature and Identification Parameters

The International Union of Pure and Applied Chemistry preferred name for terbuthylazine is N²-tert-butyl-6-chloro-N⁴-ethyl-1,3,5-triazine-2,4-diamine [6]. The Chemical Abstracts Service name follows the systematic nomenclature as 6-chloro-N²-(1,1-dimethylethyl)-N⁴-ethyl-1,3,5-triazine-2,4-diamine [6].

Identification ParameterValue
International Union of Pure and Applied Chemistry NameN²-tert-butyl-6-chloro-N⁴-ethyl-1,3,5-triazine-2,4-diamine
Chemical Abstracts Service Registry Number5915-41-3
European Community Number227-637-9
International Chemical Identifier KeyFZXISNSWEXTPMF-UHFFFAOYSA-N

The compound is registered under Chemical Abstracts Service number 5915-41-3 [1] [6]. The European Community has assigned it the number 227-637-9 [1]. The International Chemical Identifier Key is FZXISNSWEXTPMF-UHFFFAOYSA-N [2] [6], providing a unique identifier for database searches and chemical informatics applications.

The standard International Chemical Identifier string is InChI=1S/C9H16ClN5/c1-5-11-7-12-6(10)13-8(14-7)15-9(2,3)4/h5H2,1-4H3,(H2,11,12,13,14,15) [2] [6]. This string encodes the complete molecular structure and connectivity information.

Structural Characteristics and Molecular Architecture

Terbuthylazine belongs to the s-triazine family of compounds, characterized by a six-membered heterocyclic ring containing three nitrogen atoms in alternating positions [3] [27]. The molecular architecture consists of a central 1,3,5-triazine ring with three distinct substituents: a chlorine atom at position 6, an ethyl group attached to nitrogen at position 4, and a tert-butyl group attached to nitrogen at position 2 [1] [6].

The triazine ring system exhibits resonance stabilization through the delocalization of electron pairs from the nitrogen atoms [3]. This resonance creates equivalent mesomeric structures that contribute to the overall stability of the molecule [3]. The ring carbon atoms contain substituents other than hydrogen, which is characteristic of commercial s-triazine compounds [27].

The tert-butyl substituent consists of a carbon atom bonded to three methyl groups, creating a bulky, branched alkyl group with the formula -C(CH₃)₃ [3]. This substituent distinguishes terbuthylazine from related triazine herbicides such as atrazine, which contains an isopropyl group, and simazine, which contains an ethyl group at the corresponding position [3].

The molecular geometry around the triazine ring is essentially planar, with the nitrogen atoms adopting sp² hybridization [27]. The chlorine atom and the two amino substituents are positioned to minimize steric hindrance while maintaining optimal electronic interactions with the aromatic ring system.

Physicochemical Properties

Solubility Parameters and Partition Coefficients

Terbuthylazine exhibits limited water solubility with a reported value of 0.00664 g/L at 20°C [13]. The compound shows greater solubility in organic solvents due to its lipophilic character [15]. The octanol-water partition coefficient (log P) is reported as 3.4 at 25°C [13], indicating significant lipophilicity and potential for bioaccumulation [16] [17].

Solubility ParameterValueTemperatureReference
Water Solubility0.00664 g/L20°C [13]
Log P (octanol/water)3.425°C [13]
Log P (octanol/water)3.21- [11] [17]
Surface Tension71.8 mN/m20°C [13] [17]

The partition coefficient values show slight variation between sources, with reports of 3.21 [11] [17] and 3.4 [13] [16]. These values indicate that terbuthylazine preferentially partitions into organic phases over aqueous phases by a factor of approximately 2,500 to 10,000.

The surface tension of terbuthylazine solutions is 71.8 mN/m at 20°C [13] [17]. This property influences the compound's behavior in formulations and its interaction with biological membranes.

Stability Characteristics and Reactivity Profile

Terbuthylazine demonstrates pH-dependent stability characteristics [16] [18]. The compound remains stable at neutral and weakly alkaline conditions but shows decreased stability under acidic conditions [16]. At pH 7 and pH 9, the compound exhibits good stability, while at pH 5 and 50°C, the half-life is reduced to 73 days [16].

Stability ConditionHalf-life/StatusReference
pH 7, ambient temperatureStable [16]
pH 9, ambient temperatureStable [16]
pH 5, 50°C73 days [16]
Vapor Pressure (25°C)0.15 mPa [11]

The vapor pressure of terbuthylazine is extremely low at 0.15 mPa at 25°C [11], indicating minimal volatility under ambient conditions. This low volatility contributes to the compound's persistence in environmental applications.

Thermal stability studies indicate that terbuthylazine begins to decompose at temperatures above 224°C [13]. The compound does not exhibit auto-ignition properties and is not classified as explosive [13]. Chemical hydrolysis represents the primary degradation pathway under acidic conditions, particularly at low soil pH values where triazine compounds undergo faster degradation [18].

Spectroscopic Properties and Analytical Signatures

Terbuthylazine exhibits characteristic spectroscopic properties that enable its identification and quantification through various analytical techniques [25] [41]. Nuclear magnetic resonance spectroscopy provides detailed structural information through chemical shift patterns characteristic of the triazine ring system and its substituents [38] [39].

Infrared spectroscopy reveals absorption bands characteristic of the triazine ring system and the various functional groups present in the molecule [19] [40]. The compound shows absorption patterns typical of aromatic nitrogen heterocycles, with bands associated with carbon-nitrogen stretching and ring breathing modes.

Mass spectrometry analysis of terbuthylazine produces characteristic fragmentation patterns [41]. The molecular ion peak appears at m/z 230 corresponding to the protonated molecule [M+H]⁺ [41]. The most prominent fragment ion occurs at m/z 174, resulting from the loss of the tert-butyl group (-56 mass units) through cleavage at the carbon-nitrogen bond [41].

Spectroscopic PropertyValue/CharacteristicReference
Molecular Ion [M+H]⁺m/z 230 [41]
Main Fragment Ionm/z 174 (-56 from molecular ion) [41]
Dissociation Constant1.84 (20°C) [13]
Refractive Index1.580 [14]

The presence of chlorine in the molecule produces characteristic isotope patterns in mass spectrometry, with the ³⁷Cl isotope signal appearing at m/z 232 for the molecular ion and m/z 176 for the main fragment [41]. This isotope pattern provides additional confirmation for compound identification.

The refractive index of terbuthylazine is reported as 1.580 [14], which is useful for optical identification methods. The dissociation constant value of 1.84 at 20°C [13] indicates the compound's ionization behavior in aqueous solution.

Terbuthylazine manufacturing follows established industrial protocols for symmetric triazine herbicide production, primarily utilizing cyanuric chloride as the foundational starting material. The industrial synthesis employs a sequential nucleophilic substitution methodology where cyanuric chloride undergoes controlled reactions with specific amine reagents under carefully managed temperature and pH conditions [1] [2].

The predominant industrial methodology involves a two-step sequential process conducted in organic solvent systems. The initial manufacturing approach utilizes toluene as the primary reaction medium, providing optimal solubility characteristics for both starting materials and intermediate products [1]. Alternative methodologies employ methyl isobutyl ketone as the solvent system, which has demonstrated enhanced process efficiency and reduced environmental impact in large-scale operations [3].

Industrial production facilities typically operate under batch processing conditions with reactor capacities ranging from 1,000 to 10,000 liters. The manufacturing process requires precise temperature control systems maintaining reaction temperatures between 0-5°C during the initial substitution phase and 20-25°C during subsequent reaction stages [4]. Modern industrial facilities incorporate automated dosing systems for reagent addition, ensuring consistent product quality and minimizing formation of undesired byproducts [5].

Production ParameterSpecificationControl Method
Reactor Temperature Control±2°CAutomated temperature monitoring
Reagent Addition Rate0.5-2.0 kg/minMetered dosing pumps
Reaction pH Monitoring±0.2 pH unitsContinuous pH measurement
Solvent Recovery Efficiency>95%Distillation systems
Product Crystallization Time2-4 hoursControlled cooling profiles

The manufacturing process incorporates solvent recovery systems achieving greater than 95% efficiency for toluene reclamation. Advanced crystallization techniques utilizing controlled cooling profiles ensure optimal particle size distribution and product purity. Industrial facilities employ continuous monitoring systems for critical process parameters including temperature, pH, reagent flow rates, and reaction completion indicators [1] [5].

Chemical Synthesis Pathways and Reaction Mechanisms

The chemical synthesis of terbuthylazine proceeds through a well-established nucleophilic aromatic substitution mechanism involving cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the core reactive intermediate [6] [7]. The synthesis pathway follows a sequential substitution pattern where chlorine atoms on the triazine ring are systematically replaced by specific amine nucleophiles under controlled reaction conditions [2] [4].

The primary synthesis pathway initiates with cyanuric chloride dissolved in an organic solvent system, typically toluene or methyl isobutyl ketone. The first nucleophilic substitution occurs at 0-5°C with tert-butylamine addition, forming the mono-substituted intermediate 4,6-dichloro-N-(tert-butyl)-1,3,5-triazine-2-amine [4] [8]. This initial substitution demonstrates high regioselectivity due to the electron-withdrawing effects of the remaining chlorine substituents on the triazine ring.

Step 1: Initial Nucleophilic SubstitutionCyanuric Chloride + tert-Butylamine → 4,6-dichloro-N-(tert-butyl)-1,3,5-triazine-2-amine + HCl

The second nucleophilic substitution involves ethylamine addition at ambient temperature (20-25°C), yielding the final terbuthylazine product [1] [2]. This reaction requires careful pH control through sodium hydroxide addition to neutralize the hydrochloric acid generated during the substitution process. The reaction mechanism proceeds through a tetrahedral intermediate formation followed by chloride elimination, characteristic of nucleophilic aromatic substitution reactions on electron-deficient heterocycles [4] [6].

Step 2: Secondary Nucleophilic Substitution4,6-dichloro-N-(tert-butyl)-1,3,5-triazine-2-amine + Ethylamine → Terbuthylazine + HCl

The reaction kinetics demonstrate pseudo-first-order behavior with respect to cyanuric chloride concentration when amine reagents are present in excess. Temperature control proves critical for reaction selectivity, with elevated temperatures promoting side reactions leading to disubstituted impurities and polymerization products [3] [4]. The optimal reaction conditions maintain reagent ratios of 1.0:1.1:1.1 for cyanuric chloride:tert-butylamine:ethylamine respectively, ensuring complete conversion while minimizing excess reagent consumption.

Detailed mechanistic studies reveal that the triazine ring system exhibits differential reactivity toward nucleophilic attack, with the first substitution occurring most readily due to the cumulative electron-withdrawing effects of three chlorine substituents [6] [7]. Subsequent substitutions proceed with decreased reactivity as electron-donating amine groups are introduced, requiring elevated temperatures and longer reaction times for completion.

Reaction StageTemperature (°C)Time (hours)pH RangeConversion (%)
First Substitution0-52-38-995-98
Second Substitution20-253-48-997-99
Product Isolation60-801-26-798-99

The synthesis pathway demonstrates excellent atom economy with theoretical yields exceeding 95% based on cyanuric chloride consumption. Side reactions primarily involve hydrolysis of remaining chlorine substituents and minor amounts of dialkylated products formed under non-optimal conditions [3] [2].

Technical Grade Specifications and Impurity Profiles

Technical grade terbuthylazine specifications conform to international standards established by the Food and Agriculture Organization and various national regulatory agencies. The primary specification requires a minimum active ingredient content of 950 grams per kilogram, with an allowable tolerance of ±20 grams per kilogram from the declared content [9]. Enhanced specifications specify terbuthylazine plus related compounds at not less than 970 grams per kilogram, accounting for structurally similar manufacturing impurities that retain herbicidal activity [9].

The technical grade material presents as a white to slightly yellow crystalline powder with characteristic physical properties. The melting point ranges from 175.5°C to 179.3°C, providing a reliable identity confirmation parameter for quality control purposes [11]. Water solubility measures 11.5 milligrams per liter at 20°C, while the octanol-water partition coefficient demonstrates a log P value of 3.21, indicating moderate lipophilicity [12] .

Common manufacturing impurities originate from incomplete substitution reactions, side reactions during synthesis, and degradation processes during storage and handling. The predominant impurity profile includes mono-substituted triazine derivatives where only one chlorine atom has been replaced, typically N-tert-butyl-4,6-dichloro-1,3,5-triazine-2-amine [2] [13]. Additional impurities comprise dialkylated products formed through over-substitution reactions and hydrolyzed derivatives resulting from moisture exposure during processing [14].

Impurity TypeTypical Concentration (%)Formation MechanismAnalytical Method
Mono-substituted derivatives0.5-2.0Incomplete second substitutionHPLC-UV
Dialkylated products0.1-0.5Over-substitution reactionsHPLC-MS
Hydrolyzed derivatives0.2-1.0Moisture exposureHPLC-DAD
Polymerization products<0.1High temperature reactionsGPC
Residual starting materials<0.1Incomplete conversionGC-MS

Analytical characterization of impurity profiles employs high-performance liquid chromatography with ultraviolet detection as the primary methodology [15] [16]. Advanced identification utilizes liquid chromatography coupled with mass spectrometry detection, providing definitive structural confirmation of impurity components [17] [18]. Method validation parameters demonstrate detection limits of 0.01 μg/L for most impurity components, ensuring adequate sensitivity for trace-level quantification [19] [20].

Storage stability studies indicate minimal impurity formation under proper storage conditions. Technical grade material maintains specification compliance when stored below 30°C in moisture-resistant containers for periods exceeding 12 months [12]. Elevated temperature exposure accelerates hydrolysis reactions, leading to increased levels of hydroxy-triazine derivatives and reduced active ingredient content [21].

Quality Control Parameters and Analytical Standards

Quality control protocols for terbuthylazine manufacturing encompass comprehensive analytical testing procedures addressing chemical purity, physical properties, and performance characteristics. Primary analytical methodologies utilize high-performance liquid chromatography with diode array detection for active ingredient quantification and impurity profiling [15] [19]. The established analytical framework conforms to CIPAC (Collaborative International Pesticides Analytical Council) methodologies, ensuring international harmonization of testing procedures [9].

Identity confirmation employs multiple analytical techniques including melting point determination, infrared spectroscopy, and chromatographic retention time comparison with certified reference standards [11] [22]. Primary identity testing utilizes CIPAC Method 234/TC/M/2, incorporating high-performance liquid chromatography with specific retention time criteria and spectral confirmation [9]. Secondary confirmation methods include nuclear magnetic resonance spectroscopy and mass spectrometry for definitive structural verification [23] [24].

Active ingredient quantification follows CIPAC Methods 234/TC/M/3 and 234/TC/M/4, establishing protocols for both individual terbuthylazine content and combined terbuthylazine plus related compounds analysis [9]. The analytical methodology employs reversed-phase liquid chromatography utilizing C18 stationary phases with acetonitrile-water mobile phase systems [16] [25]. Detection wavelengths operate at 220-240 nanometers, providing optimal sensitivity for triazine chromophores [26] [27].

Quality Control ParameterTest MethodAcceptance CriteriaFrequency
Active Ingredient ContentCIPAC 234/TC/M/4950-970 g/kgEvery batch
Water ContentKarl Fischer<0.5%Every batch
Particle Size DistributionLaser diffractionD50: 10-50 μmWeekly
Melting PointCapillary method175.5-179.3°CEvery batch
pH (aqueous suspension)Potentiometric6.6-7.8Every batch
Related SubstancesHPLC-UV<5% totalEvery batch

Chromatographic method validation encompasses linearity assessment across concentration ranges of 0.005-0.5 milligrams per kilogram, demonstrating correlation coefficients exceeding 0.995 [15] [16]. Precision studies establish relative standard deviation values below 5% for replicate analyses, while accuracy determinations show recovery percentages between 95-105% across the analytical range [19] [27]. Detection and quantification limits achieve 0.01 μg/L and 0.05 μg/L respectively for most analytical targets [19] [20].

Physical property testing includes particle size distribution analysis utilizing laser diffraction techniques, ensuring optimal formulation performance characteristics. Moisture content determination employs Karl Fischer titration methodology with acceptance criteria below 0.5% water content [28]. Stability testing protocols evaluate chemical degradation under accelerated storage conditions at 54°C for 14 days, confirming maintenance of specification compliance [9].

Advanced analytical methodologies incorporate liquid chromatography-tandem mass spectrometry for trace-level impurity identification and quantification [17] [29]. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry provides molecular weight confirmation and structural elucidation capabilities for unknown degradation products [18]. These sophisticated analytical approaches ensure comprehensive characterization of technical grade material and support regulatory compliance requirements.

Physical Description

Colorless to white solid with a rotten odor; [HSDB]

Color/Form

Colorless powder
White solid
Off-white. Powdery solid, waxy and globula

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

229.1094232 g/mol

Monoisotopic Mass

229.1094232 g/mol

Heavy Atom Count

15

Density

1.122 g/cu cm at 20 °C

LogP

3.21 (LogP)
log Kow = 3.40

Odor

Rancid, putrid

Decomposition

When heated to decomposition it emits very toxic fumes of /hydrogen chloride and nitrogen oxides/.

Melting Point

175.5 °C

UNII

M095B391J7

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Photosynthetic electron transport inhibitor at the photosystem II receptor site. Maize tolerance of triazines is attributed to conjugation with glutathione. ...Herbicide, absorbed mainly by the roots.

Vapor Pressure

0.00000112 [mmHg]
0.09 mPa (6.75X10-7 mm Hg) at 25 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

5915-41-3

Absorption Distribution and Excretion

In a rat metabolism study, (14)C-terbuthylazine (3.6 mg) was administered orally to Wistar rats. Terbuthylazine was rapidly (50% excreted by 16-17 hrs) and completely metabolized and did not accumulate in tissues. Radioactivity was excreted equally in urine and feces in males, but in females about 66% of the radiolabel was excreted in the urine.
In mammals, following oral administration, 72-84% is eliminated in the urine and feces within 24 hr, and almost all within 48 hr.
Terbuthylazine (TBA) is an herbicide widely used in corn cultivation. Herein we evaluate the measurement of hair TBA as biomarkers of exposure. Five Sprague Dawley rats were gavaged with TBA for 3 days, and then the back hair was shaved and analyzed for TBA. In addition, head hair samples from 10 corn farmers, 9 rural residents, and 6 urban residents were collected at the end of the application season. Hair TBA was detected by liquid chromatography triple quadrupole mass spectrometry after solvent extraction. TBA was quantifiable in all rat samples with a mean concentration of 0.92 (+ or - 0.26)ng/mg, which corresponds to a 0.12% incorporation rate. TBA was quantifiable in all farmer samples (median: 0.67 ng/mg), in 75% of rural resident samples (0.01ng/mg) and in none of the urban resident samples (<0.01 ng/mg), with a statistical difference among groups (P<0.01). Our results suggest that TBA is incorporated in hair and prompt further investigation on the use of hair TBA as a potential biomarker of cumulative exposure.

Metabolism Metabolites

Metabolism of terbuthylazine in rats is similar to other chloro-s-triazine herbicides. The major routes of metabolism are hydrolysis of the chlorine moiety and mono- or didealkylation. Hydroxylation of one or both of the dealkylated amine groups may also occur.
Urine and feces contained up to 25 and 15 identified metabolites, respectively, most of which were polar. Degradation of the triazine ring did not occur. Ammeline and ammelide, 2 dechlorinated and dealkylated/hydroxylated metabolites common to all triazines, were identified in low amounts in the feces.
In mammals, following oral administration, ...a de-ethyl metabolite forms rapidly, followed by conjugates of products formed by oxidation of one methyl group of the tert-butyl moiety. All are rapidly excreted.
/Terbutylethylazine/ was rapidly metabolized to water soluble compounds in the leaves of corn, sorghum, and sugar cane and more slowly in susceptible barley, by displacement of the 2-chloro group with glutathione or gamma-glutamylcysteine.
The metabolism of atrazine (and three other triazine herbicides, terbuthylazine, ametryne, and tebutryne) has been investigated in vitro in liver microsomes from rats, pigs, and humans. The principal phase-1 reactions in all three species were N-monodealkylation, hydroxylation of the isopropyl or tert-butyl moiety and sulfoxidation of the substrate. Although all species produced the same type of metabolites, there were spiecies specific differences in the metabolite ratios. Subsequent studies have shown that cytochrome P450 1A2 is the major phase-1 enzyme involved in the metabolism of s-triazine in human liver micrsomes. /Triazine herbicides/
Terbuthylazine has known human metabolites that include 2-[[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol and 1-[[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino]ethanol.

Wikipedia

Terbuthylazine

Use Classification

Agrochemicals -> Pesticides
Microbiocides, Algicides, Herbicides
Environmental transformation -> Pesticides (parent, predecessor)
Pharmaceuticals
Pesticides -> Herbicides -> Triazine herbicides -> Chlorotriazine herbicides

Methods of Manufacturing

Terbuthylazine is produced by reaction of cyanuric chloride with tert-butylamine, followed by treatment with ethylamine in the presence of sodium hydroxide.
Produced by reacting trichloro-1,3,5-triazine in a first step with 1 equivalent of tert-butylamine and, in second step, with 1 equivalent of ethylamine in the presence of sodium hydroxide ...

General Manufacturing Information

1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,1-dimethylethyl)-N4-ethyl-: ACTIVE
The WHO Recommended Classification of Pesticides by Hazard identifies terbuthylazine (technical grade) as Class III: slightly hazardous; Main Use: herbicide.
Slightly longer duration in its action than simazine and atrazine ... .
USA: Not marketed.

Analytic Laboratory Methods

Method: USGS-NWQL O-2002-01; Procedure: gas chromatography-mass spectrometry; Analyte: terbuthylazine; Matrix: filtered natural-water; Detection Limit: 0.0045 ug/L.
Method: USGS-NWQL O-1121-91; Procedure: gas chromatography-mass spectrometry; Analyte: terbuthylazine; Matrix: natural water; Detection Limit: 0.054 ug/L.
Method: AOAC 981.04, Terbuthylazine in Pesticide Formulations using Gas Chromatographic Method; Analyte: terbuthylazine; Matrix: pesticide formulations; Detection Level: not provided.
Method: 619, The Determination of Triazine Pesticides in Municipal and Industrial Wastewater; Procedure: gas chromatography; Analyte: terbuthylazine; Matrix: industrial and municipal discharges; Detection Level: 0.03 ug/L.
For more Analytic Laboratory Methods (Complete) data for TERBUTHYLAZINE (14 total), please visit the HSDB record page.

Clinical Laboratory Methods

Procedure for determining s-triazine herbicides such as terbutylethylazine in urine & biological tissues by gas chromatography/flame ionization detection is described. Urine samples are extracted with ether & biological tissues with chloroform. Residues obtained after evaporation of solvent are dissolved in dimethylformamide. Most of the lipids can be removed by n-pentane partitioning.

Storage Conditions

Do not contaminate water, food or feed by storage ... Protect from freezing. /Bellacide 329/

Stability Shelf Life

Stable in neutral, weakly acidic and weakly alkaline media; hydrolysed in acidic or alkaline media.
At 20 °C, 50% hydrolysis (calculated) occurs in: 8 days at pH 1; 86 days at pH 5; > 200 days at pH 9; 12 days at pH 13

Dates

Last modified: 08-15-2023

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